molecular formula C21H18N4O4S B12176307 N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide

Cat. No.: B12176307
M. Wt: 422.5 g/mol
InChI Key: MZBAWJXFJPRPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide is a complex organic compound with the molecular formula C21H18N4O4S and a molecular weight of 422.46 g/mol . This compound is known for its unique structural features, which include a biphenyl core and a benzoxadiazole moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide typically involves multiple steps. One common method includes the reaction of biphenyl-4-carboxylic acid with 2-aminoethylamine to form an intermediate, which is then reacted with 2,1,3-benzoxadiazole-4-sulfonyl chloride under controlled conditions to yield the final product . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like methanol, ethanol, and dichloromethane. Reaction conditions often involve controlled temperatures, typically ranging from -10°C to 80°C, and inert atmospheres using nitrogen or argon gas to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions often result in the formation of new sulfonyl derivatives .

Scientific Research Applications

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and fluorescent markers.

Mechanism of Action

The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide is unique due to its specific combination of a biphenyl core and a benzoxadiazole moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research fields.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-4-phenylbenzamide

InChI

InChI=1S/C21H18N4O4S/c26-21(17-11-9-16(10-12-17)15-5-2-1-3-6-15)22-13-14-23-30(27,28)19-8-4-7-18-20(19)25-29-24-18/h1-12,23H,13-14H2,(H,22,26)

InChI Key

MZBAWJXFJPRPIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.